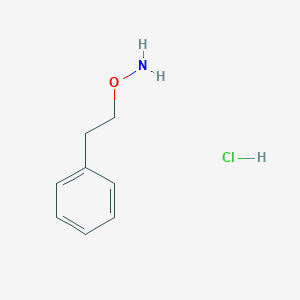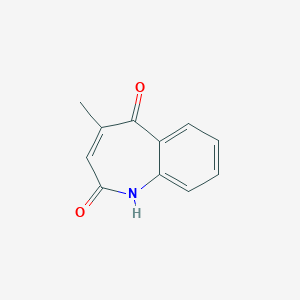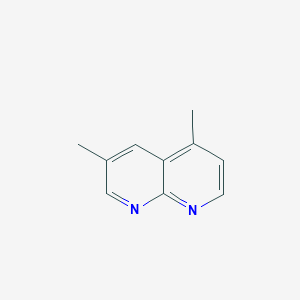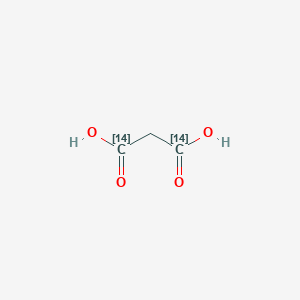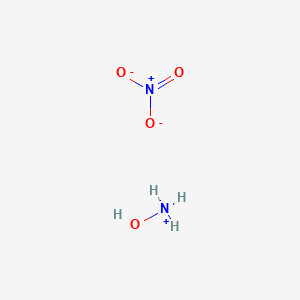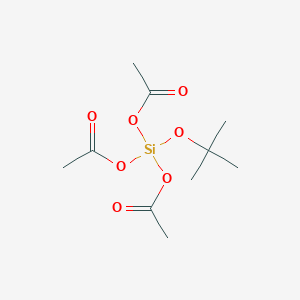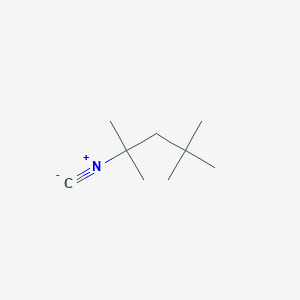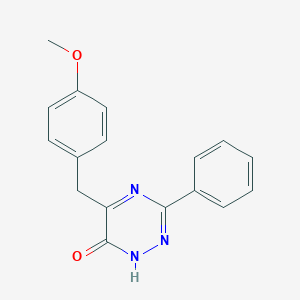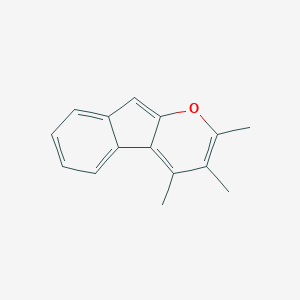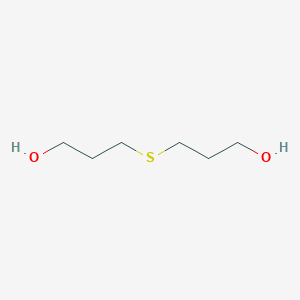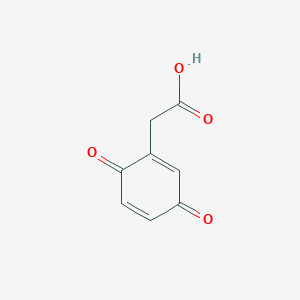
三苯(丙基)碘化鏻
描述
Synthesis Analysis
The synthesis of triphenyl(propyl)phosphonium-related compounds involves reactions under reflux conditions with aromatic aldehydes and barbituric acid, or malononitrile and barbituric acid in ethanol-water mixtures. These methods yield good to excellent yields and showcase the compound's role as a reusable catalyst in organic synthesis (Karami, Momeni, & Albadi, 2019).
Molecular Structure Analysis
Molecular structure analysis via techniques such as FT-IR, NMR (1H, 13C, 31P), and X-ray diffraction highlights the structural characteristics of these compounds. The crystal structure of related phosphonium compounds shows monoclinic crystal systems with specific space groups, providing insight into their molecular geometry and intermolecular interactions (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).
Chemical Reactions and Properties
Triphenyl(propyl)phosphonium iodide and its derivatives participate in a variety of chemical reactions, including bromination of double bonds and phenolic rings, indicating their reactivity and utility as brominating agents. These reactions are characterized by high yields, thermal stability, and the absence of toxic byproducts, emphasizing the compound's efficiency and environmental friendliness (Nokhbeh et al., 2020).
科学研究应用
-
Electrochemical Systems
- Field: Electrochemistry
- Application: Phosphonium room temperature ionic liquids (PRTILs) have been increasing for their considerable advantages such as chemical and thermal stabilities, relatively low viscosities and high conductivities when compared to the corresponding ammonium RTILs .
- Method: Various voltammetric techniques such as cyclic voltammetry, linear sweep voltammetry and square wave voltammetry have been used to evaluate electrochemical stability of the phosphonium RTILs .
- Results: PRTILs characterized by a wide electrochemical window have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
-
Electrolytic Mediator for Electrochemical Devices
- Field: Electrochemistry
- Application: PILs have been intensively developed as new electrolytic mediator for various electrochemical devices such as supercapacitors and lithium-ion batteries .
- Method: The electrochemical generation of a stable superoxide ion is supported by PILs .
- Results: PILs offer many advantages such as low combustibility, ionic conductivity, low volatility and a wide electrochemical window .
-
Hantzsch Synthesis
- Field: Organic Chemistry
- Application: Triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethane sulfonate ([TPPSP]OTf) has been reported to be used in the Hantzsch synthesis of polyhydroquinolines and acridines .
- Method: This is achieved through the condensation reaction of 1,3-diones, β-ketoesters, aldehydes, ammonium acetate and aniline derivatives .
- Results: The synthesis protocol using [TPPSP]OTf represents a straightforward method for the production of polyhydroquinolines and acridines .
-
Metal Coordination Chemistry
- Field: Inorganic Chemistry
- Application: Phosphines, including triphenyl(propyl)phosphonium iodide, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts .
- Method: The confinement of phosphines within micro- or nano-environments influences not only their behavior but also that of their metal complexes .
- Results: Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines which demonstrate how the microenvironment within such constructs leads to reactivity modification .
-
Separation Processes
- Field: Chemical Engineering
- Application: There is a growing interest for the use of PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption and dissolution or extraction of biologically relevant compounds and materials .
- Method: The specific method of application would depend on the type of separation process being performed. For example, in metal ions extraction, the PIL might be used as a solvent in a liquid-liquid extraction process .
- Results: The use of PILs in these processes can offer many advantages such as low combustibility, ionic conductivity, low volatility and a wide electrochemical window .
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
- Field: Analytical Chemistry
- Application: Phosphonium salts, including Triphenyl(propyl)phosphonium iodide, can be used in ESI-MS, a technique used to produce ions from large molecules .
- Method: The phosphonium salt is dissolved in a suitable solvent and then sprayed through a fine needle under high voltage. The resulting droplets are subjected to a process of desolvation and ionization .
- Results: This technique allows for the analysis of large biomolecules, such as proteins and peptides, that are difficult to ionize by other methods .
安全和危害
未来方向
属性
IUPAC Name |
triphenyl(propyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNQDJZRGAOBPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450681 | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(propyl)phosphonium iodide | |
CAS RN |
14350-50-6 | |
| Record name | Phosphonium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



